![molecular formula C19H20N2O5S B2922629 Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate CAS No. 899756-75-3](/img/structure/B2922629.png)

Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

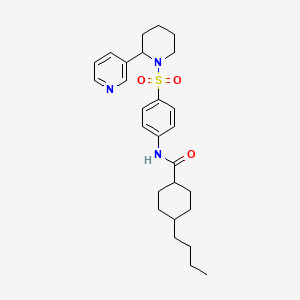

“Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate” is a complex organic compound that contains several functional groups, including a benzoyl group, an amino group, a benzoate group, and a thiazine ring . Thiazine derivatives are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazine ring and the various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the amino group, the benzoyl group, and the thiazine ring could potentially allow for a variety of chemical transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents.Scientific Research Applications

Polymer Science and Photopolymerization

One significant application area of compounds structurally related to Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate is in polymer science, particularly in the development of photoinitiated polymerization processes. For example, compounds with similar functionalities have been investigated for their role in nitroxide-mediated photopolymerization, where they serve as photoiniters. These compounds decompose under UV irradiation to generate radicals that initiate the polymerization process, offering a pathway to control the polymer structure and properties through light-based techniques (Guillaneuf et al., 2010).

Organic Synthesis and Heterocyclic Chemistry

In the realm of organic synthesis, compounds analogous to this compound play a crucial role in the synthesis of heterocyclic systems. They are utilized as key intermediates or reagents for preparing various heterocyclic compounds, including pyrimidinones and pyrazolones, which are of interest due to their potential pharmaceutical applications. Such compounds have been employed in the synthesis of fused pyrimidinones and other heterocycles, showcasing the versatility of these benzoyl amino benzoates in constructing complex molecular architectures (Toplak et al., 1999).

Biological Activities

Furthermore, derivatives of this compound have been explored for their biological activities. Studies have reported the synthesis of novel compounds bearing this or similar structural motifs that exhibited significant antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in the development of new antimicrobial agents, highlighting the importance of structural modification and functionalization in enhancing biological activity (Shah, 2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to target key functional proteins in bacterial cell division , suggesting that this compound may have similar targets.

Mode of Action

This can result in the inhibition of bacterial cell division, as seen with similar compounds .

Result of Action

If the compound acts similarly to related compounds, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate .

Safety and Hazards

As with any chemical compound, handling “Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate” would require appropriate safety precautions. It’s important to consult the relevant safety data sheets and to follow standard laboratory safety procedures.

Future Directions

Properties

IUPAC Name |

methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-26-19(23)15-4-8-16(9-5-15)20-18(22)14-6-10-17(11-7-14)21-12-2-3-13-27(21,24)25/h4-11H,2-3,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPGUBSCSYGMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-methoxybenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2922547.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)

![N-(2,4-dimethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2922558.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)

![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)